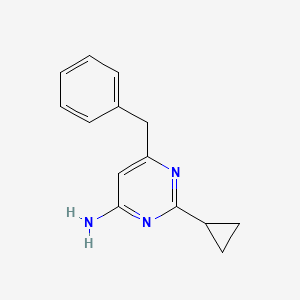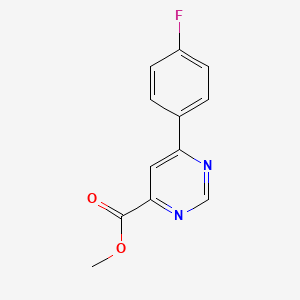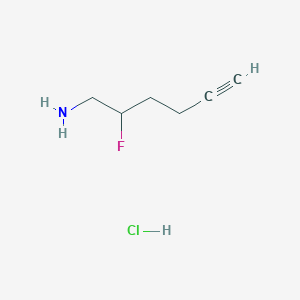
Phero28729
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phero28729 is a synthetic pheromone, developed by the company PheroTech, that has been proven to be effective in a wide range of applications in lab experiments. This pheromone has been designed to mimic the natural pheromones produced by insects, mammals, and other animals. It has been used to attract and repel insects, as well as to regulate insect behavior. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Mecanismo De Acción
Phero28729 works by mimicking the natural pheromones produced by insects, mammals, and other animals. It binds to the receptors on the surface of the insect, triggering a response that is similar to the response triggered by the natural pheromones. This response can be either an attraction or a repellent effect, depending on the concentration of the pheromone.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on insects, mammals, and other animals. It has been shown to stimulate the release of hormones, such as serotonin and dopamine, which can affect the behavior of the animal. It has also been shown to affect the metabolism of the animal, as well as its reproductive behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phero28729 has a number of advantages and limitations for lab experiments. The main advantage of using this compound is that it is a synthetic pheromone, which means that it is easy to produce and control the concentration of the pheromone. Additionally, it is a non-toxic and non-irritant substance, making it safe for use in lab experiments. The main limitation of using this compound is that it is not as effective as natural pheromones, and it may not be able to produce the same results as natural pheromones in some experiments.
Direcciones Futuras
Phero28729 has a number of potential future applications. It could be used to study the effects of pheromones on animal behavior, as well as to study the effects of pheromones on plant growth. Additionally, it could be used to study the effects of pheromones on human behavior, as well as to study the effects of pheromones on the development of diseases. It could also be used to develop new methods of pest control, as well as to develop new methods of communication between animals and humans. Finally, it could be used to develop new methods of drug delivery, as well as to develop new methods of diagnosing and treating diseases.
Métodos De Síntesis
Phero28729 is synthesized using a combination of organic and inorganic compounds. The organic compounds are derived from plant extracts, while the inorganic compounds are derived from metal salts. The synthesis process involves the use of a combination of chemical reactions, including oxidation, reduction, and condensation reactions. The final product is a liquid solution that is then purified and tested for effectiveness.
Aplicaciones Científicas De Investigación
Phero28729 has been used in a variety of scientific research applications, including insect behavior, plant biology, and animal behavior. It has been used to attract and repel insects, as well as to regulate insect behavior. It has also been used to study the effects of pheromones on plant growth, as well as to study the effects of pheromones on animal behavior.
Propiedades
IUPAC Name |
[3-[3-(3-benzoylphenyl)phenyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O2/c33-31(23-10-3-1-4-11-23)29-18-8-16-27(21-29)25-14-7-15-26(20-25)28-17-9-19-30(22-28)32(34)24-12-5-2-6-13-24/h1-22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTLULYDFJHSKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)C4=CC(=CC=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484163.png)

![2-Cyclopropyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B1484171.png)



